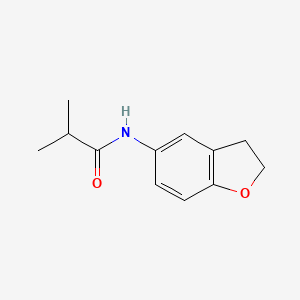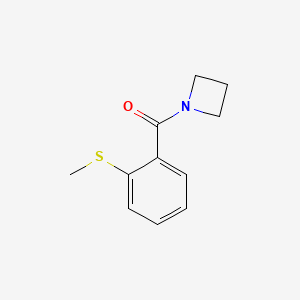
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one, also known as CP-4, is a synthetic compound that belongs to the quinazoline family. It is a potential drug candidate that has attracted the attention of researchers due to its promising pharmacological properties.
作用机制
The mechanism of action of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes and proteins involved in cancer cell proliferation and survival, including AKT, ERK, and STAT3. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound has been found to have antioxidant activity, which could help protect cells from oxidative damage. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which could affect the pharmacokinetics of co-administered drugs.
实验室实验的优点和局限性
One advantage of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of cancer. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its relatively low solubility, which could affect its bioavailability and limit its therapeutic potential.
未来方向
There are several future directions for research on 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosing and administration. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one involves a multi-step process that starts with the reaction of 3-cyclopropyl-4-hydroxybenzaldehyde with 2-bromo-2-methylpropane in the presence of potassium carbonate. The resulting intermediate is then treated with thioacetamide to yield this compound.
科学研究应用
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, which could make it a promising drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
3-cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9(2)18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLQQUPVNXSHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)





![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)
![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)
![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)

